molecular formula C9H16Cl2N4 B1379163 (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1461715-39-8

(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B1379163
CAS No.: 1461715-39-8
M. Wt: 251.15 g/mol
InChI Key: XAFBBZGOCJRXAY-UHFFFAOYSA-N
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Description

(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Dicyclopropyl Group: This step involves the alkylation of the triazole ring with dicyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections and cancer. Its ability to interact with biological targets makes it a promising lead compound for new drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of their functions. This compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

Compared to similar compounds, (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unique due to the presence of two cyclopropyl groups, which can enhance its chemical stability and biological activity. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Biological Activity

(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (CAS Number: 1461869-45-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₄N₄
Molecular Weight178.23 g/mol
CAS Number1461869-45-3

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit diverse antimicrobial properties. In a study focusing on triazole derivatives, it was noted that modifications in the triazole structure could enhance antimicrobial efficacy against various pathogens. However, specific studies on this compound's activity against ESKAPE pathogens remain limited .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazole derivatives have been investigated in various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of cell proliferation with IC₅₀ values in the low micromolar range. The presence of electron-donating groups and specific substitutions on the triazole ring were crucial for enhancing anticancer activity .

While specific data on this compound's anticancer efficacy is not extensively documented, its structural similarities to known active compounds suggest potential activity warranting further investigation.

Toxicity Profile

The compound is classified with several warnings regarding toxicity:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)

These classifications indicate that safety assessments are necessary when handling this compound in laboratory settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. The following factors influence their pharmacological properties:

  • Substituents on the Triazole Ring : Variations in substituents can significantly alter biological activity.
  • Positioning of Functional Groups : The orientation of functional groups relative to the triazole ring affects interaction with biological targets.
  • Molecular Size and Shape : The steric properties contributed by dicyclopropyl groups may enhance binding affinity to target proteins.

Case Studies

  • Antimycobacterial Screening : A study synthesized various triazole derivatives to evaluate their antimycobacterial activity. While this compound was not specifically tested, related compounds showed promising results against Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : In a comparative study of triazoles against cancer cell lines, compounds similar to (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine were found to exhibit significant cytotoxicity, suggesting that modifications could yield effective anticancer agents .

Properties

IUPAC Name

(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-5-8-11-12-9(6-1-2-6)13(8)7-3-4-7;;/h6-7H,1-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFBBZGOCJRXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-39-8
Record name (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

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